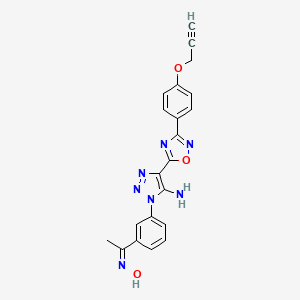![molecular formula C17H14ClNO5 B11934571 2-[4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-2-methylpropanoic acid](/img/structure/B11934571.png)
2-[4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-2-methylpropanoic acid is a member of the class of 1,3-benzoxazoles. This compound is characterized by the presence of a 6-chloro-1,3-benzoxazol-2-ol moiety, where the hydrogen of the hydroxy group at position 2 is substituted by a 4-({1-[(2-fluorophenyl)(methyl)amino]-1-oxopropan-2-yl}oxy)phenyl group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-2-methylpropanoic acid typically involves the reaction of 2,6-dichlorobenzoxazole with hydroquinone in the presence of potassium carbonate and a solvent. The reaction is carried out at 60°C for 1 hour, followed by heating to 130-135°C for 3-5 hours. After cooling to 90°C, the solvent is removed, and the mixture is neutralized with hydrochloric acid to pH 4, yielding the solid product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and benzoxazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
2-[4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-2-methylpropanoic acid involves the inhibition of acetyl-coenzyme A carboxylase (ACCase). This enzyme is crucial for fatty acid synthesis, and its inhibition leads to the disruption of lipid metabolism in target organisms, particularly in weeds .
Comparación Con Compuestos Similares
Similar Compounds
Metamifop: A compound with a similar structure that also inhibits ACCase and is used as a postemergence herbicide.
Fenoxaprop-P-ethyl: Another herbicide with a similar benzoxazole structure, used for controlling grass weeds.
Uniqueness
2-[4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-2-methylpropanoic acid is unique due to its specific substitution pattern and its high efficacy as an herbicide. Its ability to inhibit ACCase makes it particularly effective against a broad spectrum of weeds .
Propiedades
Fórmula molecular |
C17H14ClNO5 |
|---|---|
Peso molecular |
347.7 g/mol |
Nombre IUPAC |
2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C17H14ClNO5/c1-17(2,15(20)21)24-12-6-4-11(5-7-12)22-16-19-13-8-3-10(18)9-14(13)23-16/h3-9H,1-2H3,(H,20,21) |
Clave InChI |
PSZRXYGGKQVTLL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B11934499.png)
![heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B11934503.png)
![1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene](/img/structure/B11934507.png)
![(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B11934509.png)
![[8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B11934522.png)




![2-[4-[5-Phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine](/img/structure/B11934541.png)
![[5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate](/img/structure/B11934542.png)
![[4-[2-(Fluoromethoxy)phenyl]phenyl]-imino-methyl-oxo-lambda6-sulfane](/img/structure/B11934557.png)
